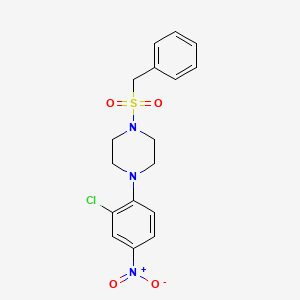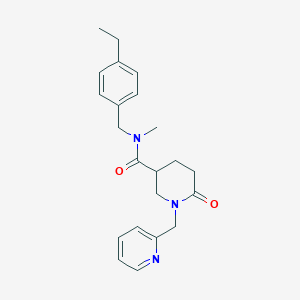![molecular formula C20H17ClFNO B4990967 3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B4990967.png)
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a phenylmethoxyphenylmethyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoronitrobenzene as the primary raw material.
Hydrogenation: The nitro group is reduced to an amino group using a hydrogenation reaction under the catalysis of 1% platinum on carbon (Pt/C).
Substitution Reaction: The resulting 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with 4-phenylmethoxybenzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-chloro-4-fluoroaniline: A simpler analog with similar reactivity but lacking the phenylmethoxyphenylmethyl group.
4-fluoroaniline: Another analog with only a fluoro substituent, used in similar chemical reactions.
4-chloro-2-fluoroaniline: A compound with both chloro and fluoro substituents but in different positions on the benzene ring.
Uniqueness
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline is unique due to the presence of the phenylmethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c21-19-12-17(8-11-20(19)22)23-13-15-6-9-18(10-7-15)24-14-16-4-2-1-3-5-16/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDTUHHUZZEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4990903.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)
![N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B4990912.png)
![2-{6-BROMO-2-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL}ACETOHYDRAZIDE](/img/structure/B4990914.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide](/img/structure/B4990919.png)
![N-(4-methoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B4990920.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4990937.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990941.png)
![N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4990954.png)
![2-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B4990961.png)
![[bis(4-methoxyphenyl)phosphoryl]methanol](/img/structure/B4990972.png)
![1-isopropyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4990980.png)

